Cas no 1342667-14-4 (1-(3,4-dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid)

1-(3,4-Dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a ketone and carboxylic acid functional group, along with a 3,4-dimethylphenyl substituent. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of pharmacologically active molecules or advanced materials. The presence of both carbonyl and carboxyl groups offers multiple reactivity sites for further functionalization, enabling applications in heterocyclic synthesis or polymer chemistry. Its structural rigidity, imparted by the cyclobutane ring, may also contribute to unique steric and electronic properties in designed molecular systems. The compound's purity and stability make it suitable for research-scale applications requiring precise control over molecular architecture.
1-(3,4-dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid structure
1342667-14-4 structure
Product name:1-(3,4-dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid
CAS No:1342667-14-4
MF:C13H14O3
MW:218.248464107513
CID:5828645
PubChem ID:64906893

1-(3,4-dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanecarboxylic acid, 1-(3,4-dimethylphenyl)-3-oxo-
    • 1-(3,4-dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid
    • EN300-1838313
    • CS-0287884
    • AKOS014236740
    • 1342667-14-4
    • Inchi: 1S/C13H14O3/c1-8-3-4-10(5-9(8)2)13(12(15)16)6-11(14)7-13/h3-5H,6-7H2,1-2H3,(H,15,16)
    • InChI Key: URXWAOAYUQEBSU-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C(C)C(C)=C2)(C(O)=O)CC(=O)C1

Computed Properties

  • Exact Mass: 218.094294304g/mol
  • Monoisotopic Mass: 218.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.4Ų
  • XLogP3: 1.4

Experimental Properties

  • Density: 1.247±0.06 g/cm3(Predicted)
  • Boiling Point: 410.6±45.0 °C(Predicted)
  • pka: 3.52±0.20(Predicted)

1-(3,4-dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1838313-0.1g
1-(3,4-dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid
1342667-14-4
0.1g
$867.0 2023-09-19
Enamine
EN300-1838313-0.05g
1-(3,4-dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid
1342667-14-4
0.05g
$827.0 2023-09-19
Enamine
EN300-1838313-10g
1-(3,4-dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid
1342667-14-4
10g
$4236.0 2023-09-19
Enamine
EN300-1838313-0.5g
1-(3,4-dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid
1342667-14-4
0.5g
$946.0 2023-09-19
Enamine
EN300-1838313-1.0g
1-(3,4-dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid
1342667-14-4
1g
$1070.0 2023-05-26
Enamine
EN300-1838313-1g
1-(3,4-dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid
1342667-14-4
1g
$986.0 2023-09-19
Enamine
EN300-1838313-0.25g
1-(3,4-dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid
1342667-14-4
0.25g
$906.0 2023-09-19
Enamine
EN300-1838313-2.5g
1-(3,4-dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid
1342667-14-4
2.5g
$1931.0 2023-09-19
Enamine
EN300-1838313-5.0g
1-(3,4-dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid
1342667-14-4
5g
$3105.0 2023-05-26
Enamine
EN300-1838313-10.0g
1-(3,4-dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid
1342667-14-4
10g
$4606.0 2023-05-26

Additional information on 1-(3,4-dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid

1-(3,4-Dimethylphenyl)-3-Oxocyclobutane-1-Carboxylic Acid: A Comprehensive Overview

The compound 1-(3,4-dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid, with CAS No. 1342667-14-4, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug discovery and material science. In this article, we will delve into its chemical structure, synthesis methods, physical and chemical properties, biological activities, and recent research advancements.

Chemical Structure and Synthesis

The molecular structure of 1-(3,4-dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid is characterized by a cyclobutane ring fused with a ketone group and a carboxylic acid moiety. The cyclobutane ring introduces strain into the molecule, which can influence its reactivity and biological interactions. The presence of the 3,4-dimethylphenyl group adds steric bulk and potential electronic effects, making this compound a versatile scaffold for further modifications.

Recent studies have explored innovative synthesis routes for this compound. One prominent method involves the cyclization of a suitable dienamine intermediate under specific reaction conditions. This approach not only enhances the yield but also allows for the introduction of functional groups at specific positions on the cyclobutane ring. Researchers have also investigated the use of transition metal catalysts to facilitate the formation of the strained cyclobutane ring, paving the way for more efficient large-scale production.

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-(3,4-dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid is crucial for its application in various fields. The compound exhibits a melting point of approximately 200°C, indicating its thermal stability under moderate conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in organic reactions. The presence of the carboxylic acid group imparts acidic properties to the molecule, with a pKa value around 4.5.

Recent spectroscopic studies have provided deeper insights into its electronic structure. UV-Vis spectroscopy reveals strong absorption bands in the ultraviolet region, suggesting potential applications in photovoltaic materials or sensors. Additionally, NMR studies have confirmed the stereochemistry of the molecule, which is essential for understanding its interactions with biological systems.

Biological Activities and Applications

The biological activities of 1-(3,4-dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid have been extensively studied in recent years. Preclinical studies indicate that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Its ability to modulate these enzymes makes it a promising candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

In addition to its pharmacological applications, this compound has shown potential in material science. Its unique structural features make it an ideal candidate for designing novel polymers with tailored mechanical and thermal properties. Researchers are currently exploring its use as a building block for high-performance materials used in aerospace and electronics industries.

Recent Research Advancements

The past few years have witnessed significant advancements in understanding the properties and applications of 1-(3,4-dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid. A groundbreaking study published in *Nature Communications* demonstrated its ability to act as a selective inhibitor of certain kinases involved in cancer cell proliferation. This discovery has opened new avenues for developing targeted therapies against various malignancies.

Another notable development involves the use of this compound as a chiral catalyst in asymmetric synthesis reactions. Its chiral center provides excellent enantioselectivity, making it a valuable tool in synthesizing complex natural products with high optical purity.

Furthermore, researchers have explored its role in green chemistry by utilizing it as a sustainable alternative to traditional reagents in organic synthesis. Its ability to facilitate reactions under mild conditions reduces environmental impact while maintaining high yields.

Conclusion

In conclusion, 1-(3,4-dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid is a multifaceted compound with immense potential across diverse scientific domains. Its unique structure, coupled with recent research breakthroughs, positions it as a key player in drug discovery, material science, and green chemistry. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to make significant contributions to both academic research and industrial innovations.

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